N-Methyl-3-(2-methyl-1H-imidazol-1-YL)-propan-1-amine dihydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

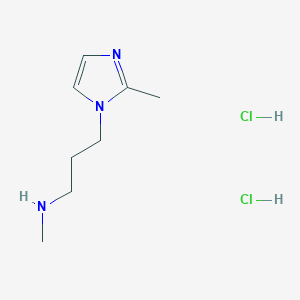

The compound N-methyl-3-(2-methyl-1H-imidazol-1-yl)-propan-1-amine dihydrochloride is systematically named according to IUPAC guidelines. The parent structure is a 1H-imidazole ring substituted with a methyl group at position 2 and a propan-1-amine chain at position 1. The amine group on the propane chain is further substituted with a methyl group, and the compound exists as a dihydrochloride salt. The molecular formula is C₈H₁₇Cl₂N₃ , with a molecular weight of 226.15 g/mol.

The structural representation (Figure 1) highlights:

- A 1H-imidazole core with a methyl group at position 2.

- A three-carbon (propan-1-amine) chain attached to the imidazole’s nitrogen at position 1.

- A methyl group substituent on the terminal amine of the propane chain.

- Two hydrochloride counterions neutralizing the protonated amine groups.

Table 1: Key structural and nomenclature details

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₇Cl₂N₃ |

| Molecular Weight | 226.15 g/mol |

| Canonical SMILES | CN1C=CN+CCCNC.Cl.Cl |

Tautomerism and Resonance Stabilization in the Imidazole Moiety

The imidazole ring exhibits tautomerism, where the hydrogen atom at position 1 can shift to position 3, interconverting between 1H- and 3H-imidazole tautomers. However, in this compound, the substitution pattern fixes the hydrogen at position 1 (as indicated by "1H-imidazol-1-yl"), preventing tautomeric interconversion. The aromatic stability of the imidazole ring arises from resonance stabilization , where the six π-electrons delocalize across the ring, forming a conjugated system. The methyl group at position 2 and the propanamine side chain do not disrupt this resonance, as their substituents lie perpendicular to the ring’s plane, minimizing steric hindrance.

Key resonance contributors (Figure 2) include:

Crystallographic Analysis and Hydrogen Bonding Patterns

While direct crystallographic data for this compound is limited, analogous imidazolium salts exhibit layered structures with chloride ions participating in hydrogen-bonding networks. The dihydrochloride form likely adopts a crystalline lattice where:

- Cl⁻ ions form hydrogen bonds with N–H groups from the protonated amine and imidazole ring.

- The methyl groups introduce hydrophobic regions, while the ionic interactions dominate the packing.

Table 2: Hypothetical hydrogen bond parameters (based on analogous compounds)

| Donor | Acceptor | Distance (Å) | Angle (°) | Source |

|---|---|---|---|---|

| N–H (amine) | Cl⁻ | 2.1–2.3 | 160–170 | |

| N–H (imidazole) | Cl⁻ | 2.0–2.2 | 155–165 |

In such arrangements, the imidazole ring’s planar geometry facilitates π-stacking interactions, while the chloride ions bridge adjacent cations via N–H···Cl⁻ bonds.

Comparative Structural Analysis with Related Imidazole Derivatives

1.4.1 Comparison with 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine

The non-methylated analog, 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine (CAS 2258-21-1), lacks the N-methyl group on the propane chain. This difference reduces steric hindrance around the amine, increasing its reactivity in nucleophilic substitutions. The dihydrochloride form of the subject compound enhances water solubility compared to the free base.

1.4.2 Comparison with 1-Methylimidazole Derivatives

1-Methylimidazole (CAS 616-47-7) lacks the propanamine side chain and serves as a precursor in synthesizing ionic liquids. The addition of the N-methylpropanamine group in the subject compound introduces a cationic site, enabling salt formation with chloride ions.

Table 3: Structural comparison with related compounds

Properties

IUPAC Name |

N-methyl-3-(2-methylimidazol-1-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.2ClH/c1-8-10-5-7-11(8)6-3-4-9-2;;/h5,7,9H,3-4,6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUFKZQVEOTUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCCNC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Typical Reaction Conditions for Preparation

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Alkylation | 2-methylimidazole + 3-chloropropan-1-amine + base | DMF or propanol | Reflux (~80-120°C) | 6-12 hours | Base: K2CO3 or NaOH |

| N-Methylation | Formaldehyde + NaBH3CN or methyl iodide + base | Methanol or DMF | Room temp to 50°C | 2-6 hours | Reductive methylation preferred |

| Salt formation | HCl gas or HCl solution | Ethanol | Room temperature | 1-3 hours | Crystallization for purity |

Industrial Scale Considerations

Industrial synthesis adapts the above laboratory methods to larger scale with optimization for yield, purity, and safety:

Use of continuous flow reactors for controlled alkylation and methylation steps to improve reproducibility and scalability.

Advanced purification techniques such as crystallization from solvents or chromatographic methods to ensure high purity of the dihydrochloride salt.

Process intensification to minimize reaction times and reduce solvent usage.

Mechanistic Insights and Reaction Analysis

Alkylation Mechanism: The nucleophilic nitrogen on the imidazole ring attacks the electrophilic carbon of the halogenated propan-1-amine, displacing the halide ion in an SN2 reaction. The presence of a base deprotonates the imidazole nitrogen, enhancing nucleophilicity.

Methylation Mechanism: Reductive methylation involves the formation of an iminium intermediate from the amine and formaldehyde, which is then reduced by sodium cyanoborohydride to the N-methyl amine. Alternatively, methyl iodide alkylates the amine via SN2.

Salt Formation: Protonation of the amine groups with hydrochloric acid forms the dihydrochloride salt, increasing solubility and stability.

Comparative Data on Physicochemical Properties

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C8H15N3 | C8H17Cl2N3 |

| Molecular Weight | 153.23 g/mol | 226.15 g/mol |

| Solubility (aqueous) | Low | High |

| Stability | Moderate | Enhanced due to salt formation |

| Melting Point | Variable | Higher due to crystalline salt |

Literature Research Findings

The synthesis of imidazole derivatives such as this compound is well-documented through nucleophilic substitution reactions involving imidazole precursors and halogenated amines, as reported in various synthetic chemistry sources.

Recent advances in imidazole synthesis emphasize regioselective functionalization and metal-catalyzed or metal-free cyclization methods, which could be adapted to optimize the preparation of substituted propan-1-amine imidazoles.

The dihydrochloride salt form is preferred for research and pharmaceutical applications due to improved solubility and handling properties.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(2-methyl-1H-imidazol-1-YL)-propan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group attached to the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-3-(2-methyl-1H-imidazol-1-YL)-propan-1-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-3-(2-methyl-1H-imidazol-1-YL)-propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can modulate the activity of biological molecules. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to derivatives with modifications in:

- Imidazole substituent position (e.g., 1-methyl vs. 2-methyl).

- Core scaffold (e.g., pyrimidine-based vs. propanamine-based).

- Aromatic substituents (e.g., phenyl vs. methyl groups).

Table 1: Key Structural and Physicochemical Comparisons

Key Differences and Implications

Amine Chain Modifications :

- The pyrimidine-based analog (, compound 18) has a bulkier aromatic core, likely increasing rigidity and reducing conformational flexibility compared to the target compound’s linear propanamine chain .

- The 2-methyl propan-1-amine variant () introduces branching, which may impact pharmacokinetics by altering metabolic stability .

Molecular weight variations (e.g., 226.15 vs. 448.34 g/mol for pyrimidine derivatives) influence bioavailability and diffusion rates .

Biological Activity

N-Methyl-3-(2-methyl-1H-imidazol-1-YL)-propan-1-amine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₈H₁₇Cl₂N₃

- Molecular Weight : 226.15 g/mol

- CAS Number : 112086-54-1

The compound exhibits biological activity primarily through interaction with various receptors and enzymes:

- Receptor Modulation : It is known to interact with imidazole receptors, which play a crucial role in neurotransmission and modulation of physiological processes.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain kinases, which are critical in cancer cell proliferation and survival.

Antimicrobial Activity

Recent studies have indicated that compounds with imidazole moieties, similar to this compound, exhibit significant antimicrobial properties. For instance, related compounds have shown:

- Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Anticancer Potential

In vitro studies have demonstrated that imidazole derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth at nanomolar concentrations.

Study on Anticancer Activity

In a recent study investigating the effects of imidazole derivatives on cancer cell lines, this compound was found to significantly reduce the viability of BCR-ABL positive leukemia cells. The IC₅₀ values for these assays were reported in the range of micromolar concentrations, indicating its potential as a therapeutic agent against specific types of leukemia .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of related compounds highlighted the effectiveness of imidazole-based structures against resistant bacterial strains. The results indicated that modifications in the side chains significantly impacted the antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide further development .

Data Summary

| Activity Type | Target Organism/Cell Line | MIC/IC₅₀ Values |

|---|---|---|

| Antimicrobial | Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM | |

| Escherichia coli | 2.33 - 156.47 µM | |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM | |

| Anticancer | BCR-ABL positive cells | IC₅₀ in micromolar range |

Q & A

Basic: What are the standard synthetic routes for preparing N-Methyl-3-(2-methyl-1H-imidazol-1-yl)-propan-1-amine dihydrochloride, and how can intermediates be characterized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React 2-methylimidazole with a halogenated propane derivative (e.g., 1-chloro-3-aminopropane) under reflux in a polar aprotic solvent like DMF or acetonitrile, using triethylamine (TEA) as a base .

- Step 2: Methylate the primary amine intermediate using methyl iodide or dimethyl sulfate in methanol.

- Step 3: Convert the free base to the dihydrochloride salt by treatment with HCl gas in anhydrous ethanol.

Intermediate Characterization: - NMR Spectroscopy: Confirm the presence of imidazole protons (δ 6.5–7.5 ppm) and methylene/methyl groups adjacent to the amine (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS): Validate the molecular ion peak (e.g., ESI-MS m/z ~190 for the free base).

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

Methodological Answer:

- Crystal Growth: Diffuse diethyl ether vapor into a saturated solution of the compound in methanol to obtain single crystals .

- Data Collection: Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) to collect reflection data.

- Refinement with SHELXL: Refine the structure using the SHELX suite, focusing on hydrogen bonding (e.g., NH···Cl interactions) and dihedral angles between the imidazole and propane moieties to confirm stereochemistry .

- Validation: Compare experimental bond lengths/angles with density functional theory (DFT)-calculated values to resolve discrepancies.

Basic: What precautions are critical for safe handling due to its acute toxicity profile?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Exposure Mitigation:

- Skin Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .

- Inhalation: Transfer to fresh air; monitor for respiratory distress .

- Storage: Store in airtight containers at controlled room temperature (20–25°C) away from oxidizing agents .

Advanced: How can researchers reconcile contradictory biological activity data across studies?

Methodological Answer:

- Assay Standardization:

- Use a reference standard (e.g., USP Duloxetine analogs) to calibrate pharmacological assays .

- Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number.

- Data Analysis:

- Apply multivariate statistical models (e.g., PCA) to isolate confounding factors (e.g., impurities, stereochemical variations) .

- Validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).

Basic: What analytical techniques ensure purity and identity of the final compound?

Methodological Answer:

- HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Monitor at 254 nm; target ≥98% purity .

- Elemental Analysis: Confirm Cl⁻ content matches theoretical values (e.g., ~23% for dihydrochloride salt).

- Melting Point: Compare experimental values (e.g., 210–215°C) with literature to detect solvates or polymorphs.

Advanced: How can computational modeling predict structure-activity relationships (SAR) for imidazole derivatives?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs or ion channels). Focus on the imidazole ring’s electrostatic contributions .

- QSAR Modeling:

- Train models with descriptors like logP, polar surface area, and H-bond donor/acceptor counts.

- Validate against experimental IC₅₀ data from kinase inhibition assays .

Basic: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Solvent Selection: Replace DMF with acetonitrile to simplify purification and reduce side reactions .

- Catalysis: Screen Lewis acids (e.g., ZnCl₂) to accelerate imidazole alkylation.

- Workup: Use cold water precipitation followed by recrystallization (ethyl acetate/hexane) to isolate high-purity intermediates .

Advanced: What strategies resolve spectral overlaps in ¹H NMR for structurally similar impurities?

Methodological Answer:

- 2D NMR Techniques:

- HSQC: Correlate ¹H and ¹³C signals to distinguish methyl groups on the imidazole vs. propane chain .

- NOESY: Identify spatial proximity between aromatic protons and methyl groups to confirm regiochemistry.

- Deuterated Solvent Screening: Use DMSO-d₆ instead of CDCl₃ to shift overlapping peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.